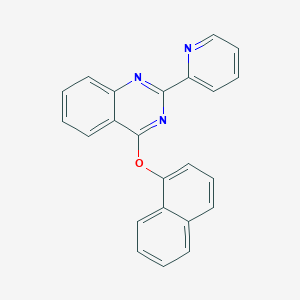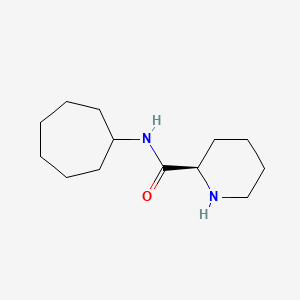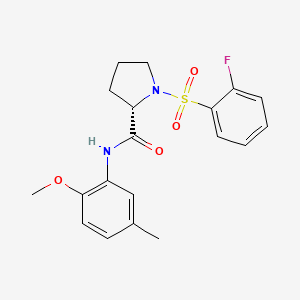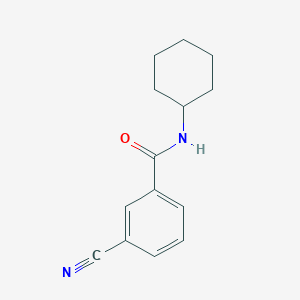
(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol, also known as Ro15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor inverse agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to investigate the mechanism of action of benzodiazepines.
Wirkmechanismus
(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol acts as an inverse agonist at the benzodiazepine receptor site on the GABA-A receptor. This means that it binds to the receptor site and causes a conformational change that results in the receptor being less active than in its basal state. This is in contrast to benzodiazepine agonists, which enhance the activity of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines in animal models, suggesting that it may be useful in the treatment of benzodiazepine addiction. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol is that it is a highly specific benzodiazepine receptor inverse agonist, which means that it can be used to study the mechanism of action of benzodiazepines with a high degree of precision. However, one limitation of this compound is that it has a relatively short half-life, which means that it may not be suitable for long-term studies.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of (2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol. One area of interest is the development of more potent and selective benzodiazepine receptor inverse agonists. Another area of interest is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of benzodiazepine addiction and epilepsy. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the GABA-A receptor.
Synthesemethoden
The synthesis of (2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol involves the reaction between 2,3-dihydro-1-benzofuran-5-carbaldehyde and (S)-2-amino-1-butanol in the presence of a reducing agent. The resulting product is then purified through a series of chromatography steps to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol has been used in a variety of scientific research applications, including the study of the mechanism of action of benzodiazepines. It has been shown to bind specifically to the benzodiazepine receptor site on the GABA-A receptor, which is responsible for mediating the anxiolytic and sedative effects of benzodiazepines.
Eigenschaften
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-12(9-15)14-8-10-3-4-13-11(7-10)5-6-16-13/h3-4,7,12,14-15H,2,5-6,8-9H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJKNNLXTRWOLH-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)
![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)

![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)

![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)

